Iometopane
Overview
Description
RTI-55, also known as iometopane, is a phenyltropane-based psychostimulant primarily used in scientific research. It is a potent non-selective dopamine reuptake inhibitor derived from methylecgonidine. RTI-55 is notable for its strong affinity for the serotonin transporter, making it one of the most serotonergic compounds among the para-substituted troparil-based analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-55 involves several key steps:
Starting Material: The synthesis begins with methylecgonidine.
Iodination: The introduction of an iodine atom to the phenyl ring is a critical step. This is typically achieved using iodinating agents such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of RTI-55 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
RTI-55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common in its typical applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions are particularly relevant, given the presence of the iodine atom on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Substitution Reagents: Halogenating agents like iodine monochloride (ICl) for iodination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogen substitution can yield various analogs with different halogen atoms, potentially altering the compound’s pharmacological profile .
Scientific Research Applications
RTI-55 is extensively used in scientific research due to its potent effects on neurotransmitter transporters. Its applications include:
Neuropharmacology: Studying the dopamine and serotonin transporters to understand their role in neuropsychiatric disorders.
Drug Development: Serving as a reference compound in the development of new psychostimulants and antidepressants.
Mechanism of Action
RTI-55 exerts its effects by inhibiting the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition occurs through binding to the dopamine transporter (DAT) and serotonin transporter (SERT), blocking the reuptake process. The compound’s high affinity for SERT is attributed to the large, weakly electron-withdrawing iodine atom on the phenyl ring .
Comparison with Similar Compounds
RTI-55 is compared with other phenyltropane-based compounds, such as:
RTI-31: Predominantly dopaminergic with less affinity for SERT.
RTI-51: Similar to RTI-31 but with slightly different pharmacological properties.
WIN35428: Another dopamine reuptake inhibitor with different structural features.
RTI-55 stands out due to its strong serotonergic activity, making it unique among its analogs. This property is particularly useful in research focused on serotonin-related pathways and disorders .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICDNNMDMWCI-YJNKXOJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126429 | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135416-43-2 | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135416-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOMETOPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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